molecular formula C21H19BrN2O2 B2874338 (Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate CAS No. 1322229-41-3

(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate

Cat. No.: B2874338
CAS No.: 1322229-41-3
M. Wt: 411.299
InChI Key: DTCGTJMARQVTDK-QXMHVHEDSA-N
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Description

(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a synthetic organic compound that belongs to the class of pyrazole derivatives

Scientific Research Applications

(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. If it’s intended to be a monomer for polymer synthesis, its mechanism of action would involve polymerization .

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust hazard. If it’s volatile, it could pose a vapor hazard. The bromine atom could make it potentially hazardous to the environment .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses. For example, it could be studied as a potential drug, or as a monomer for the synthesis of novel polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate typically involves the following steps:

    Formation of the pyrazole core: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.

    Acrylation: The final step involves the esterification of the pyrazole derivative with isopropyl acrylate under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A similar compound with a hydroxy group instead of an acrylate moiety.

    3-bromopyruvate: A compound with a bromophenyl group and pyruvate moiety.

Uniqueness

(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the acrylate moiety allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

propan-2-yl (Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2/c1-15(2)26-20(25)12-11-17-14-24(19-9-4-3-5-10-19)23-21(17)16-7-6-8-18(22)13-16/h3-15H,1-2H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCGTJMARQVTDK-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CC1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C\C1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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